n-Allyl-n-methylacrylamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-6-8(3)7(9)5-2/h4-5H,1-2,6H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQSOLCHWGUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485380 | |
| Record name | n-allyl-n-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24685-31-2 | |
| Record name | n-allyl-n-methylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Monomeric Structure and Significance in Acrylamide Chemistry
N-Allyl-N-methylacrylamide, with the chemical formula C₇H₁₁NO, is a member of the acrylamide (B121943) family of monomers. ontosight.ainih.gov Its molecular structure is distinguished by the presence of both an allyl group (CH₂=CH-CH₂-) and a methyl group (-CH₃) attached to the nitrogen atom of the acrylamide backbone. This dual functionality is central to its utility in polymer synthesis. The vinyl group of the acrylamide moiety readily participates in free-radical polymerization, forming the primary polymer chain, while the pendant allyl group provides a site for further chemical modification or cross-linking.
The synthesis of this compound can be achieved through several routes. One common method involves the reaction of methacryloyl chloride with allylamine (B125299). ontosight.aichemsrc.com This process, a nucleophilic substitution, results in the formation of the target monomer. ontosight.ai
The presence of both the polymerizable acrylamide functionality and the reactive allyl group allows for the creation of complex polymer architectures. This has led to its use in the development of materials such as hydrogels and other polymeric structures for specialized applications. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Density | 0.894 g/cm³ |
| Boiling Point | 251.5°C at 760 mmHg |
| Flash Point | 139°C |
| InChI | 1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9) |
| SMILES | CC(=C)C(=O)NCC=C |
Data sourced from multiple chemical databases. chemsrc.com
Evolution of Research Trajectories in N Allyl N Methylacrylamide Science
Direct Synthesis Routes for this compound
The direct synthesis of this compound can be achieved through several established methods in organic chemistry. One prevalent approach involves the nucleophilic substitution reaction of N-methylacrylamide with an allyl halide. evitachem.com This method typically utilizes a base to facilitate the deprotonation of the amide nitrogen, thereby increasing its nucleophilicity.
A common procedure involves the reaction of N-methylacrylamide with allyl bromide in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). evitachem.com The choice of base is crucial for the reaction's success, with common options including sodium hydride (NaH) or potassium carbonate (K₂CO₃). evitachem.com Under optimized conditions, this synthesis can achieve high yields of this compound, often exceeding 80%. evitachem.com
Alternatively, this compound can be synthesized via the reaction of an acid chloride with an appropriate amine. Specifically, acryloyl chloride can be reacted with N-methylallylamine. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). google.com
Another related method involves the reaction of methacryloyl chloride with allylamine (B125299) in the presence of a base. ontosight.ai This reaction proceeds via the nucleophilic substitution of the chloride ion by allylamine, forming N-allylmethacrylamide, a structurally similar compound. ontosight.ai
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| N-methylacrylamide, Allyl bromide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | This compound | >80% (optimized) | evitachem.com |
| Acryloyl chloride, N-methylallylamine | Triethylamine, Dichloromethane | This compound | Not specified | google.com |
| Methacryloyl chloride, Allylamine | Base | N-Allylmethacrylamide | Not specified | ontosight.ai |
Functionalization and Derivatization Strategies
The presence of both an acrylamide (B121943) and an allyl group provides this compound with two reactive sites for further functionalization. This dual reactivity allows for a range of derivatization strategies, enabling the synthesis of complex macromolecular structures.
Michael Addition Reactions
The electron-deficient double bond of the acrylamide moiety in this compound is susceptible to Michael addition reactions with various nucleophiles, particularly thiols and amines. evitachem.com These reactions are a cornerstone for creating cross-linked polymeric materials and for bioconjugation. evitachem.comnih.gov
The addition of thiols to the acrylamide group is a well-documented modification. This reaction can be catalyzed by nucleophiles such as phosphines. For instance, the phosphine-catalyzed Michael addition of 1,3-propanedithiol (B87085) to this compound has been studied in detail. google.com The reaction progress can be monitored by ¹H NMR spectroscopy, following the disappearance of the acryloyl olefin proton signal. google.com In one study, the reaction with dimethylphenylphosphine (B1211355) (Me₂PhP) as a catalyst in methanol (B129727) was complete in 540 seconds at room temperature. google.com
The mechanism of the thiol-Michael addition has been investigated using both experimental and computational methods. rsc.org Studies on N-allyl-N-acrylamide monomers revealed that the activation energies for these reactions can vary significantly depending on the structure of the reactants. rsc.org For the reaction of different N-acrylamide monomers with fluorous thiols, activation enthalpies were found to range from 28 kJ/mol to 108 kJ/mol. rsc.org Interestingly, for N-acrylamides, the rate-limiting step may not be the traditional propagation or chain-transfer but rather the decomplexation of the thioether product from the reactants. rsc.org
Primary amines are also effective nucleophiles for the Michael addition to acrylamides, often proceeding more efficiently than secondary amines. researchgate.net The addition of amines to acrylamide derivatives is a key step in the synthesis of various functional polymers and hydrogels. nih.gov
| Nucleophile | Catalyst/Conditions | Key Findings | Reference |
| 1,3-Propanedithiol | Me₂PhP, Methanol | Reaction complete in 540 seconds. | google.com |
| Fluorous hydroxylated thiol | Room Temperature | Activation enthalpies ranged from 28-108 kJ/mol; rate-limiting step can be product decomplexation. | rsc.org |
| Amines | Base catalysis | Primary amines are generally more effective than secondary amines. | researchgate.net |
Thiol-Ene Reactions
The allyl group in this compound provides a handle for thiol-ene "click" chemistry. This reaction, typically initiated by radicals generated from photoinitiators, allows for the efficient and orthogonal functionalization of the monomer or polymers derived from it. google.comnih.gov Thiol-ene reactions are advantageous due to their high efficiency, stereoselectivity, and mild reaction conditions, proceeding without the need for expensive or toxic catalysts. nih.govnih.govresearchgate.net
A common application is the photoinitiated reaction between this compound and a dithiol, such as 1,3-propanedithiol. google.com In a typical procedure, a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is added to a solution of the reactants in a solvent like methanol. google.com The mixture is then irradiated with UV light. google.com Kinetic studies have shown that this reaction is very rapid; for example, the reaction of N-allyl-N-methyl-3-(octylthio)acrylamide with 1,3-propanedithiol was complete in just 90 seconds. google.com
The progress of the thiol-ene reaction can be followed by ¹H NMR by observing the disappearance of the olefin and thiol proton signals. google.com This methodology has been employed in the synthesis of sequence-defined oligomers, where the thiol-ene and Michael addition reactions are used orthogonally to control the polymer structure. google.com
| Thiol | Initiator/Conditions | Key Findings | Reference |
| 1,3-Propanedithiol | DMPA, UV light (20 mW/cm²), Methanol | Reaction complete in 90 seconds. | google.com |
| 1-Octane thiol | Propylamine (catalyst), then DMPA/UV light | Quantitative reaction demonstrated in a two-step process. | google.com |
| Various functional thiols | Ru(bpy)₃Cl₂ (photocatalyst), p-toluidine, visible light | Efficient post-functionalization of poly(allyl methacrylate)s, analogous to this compound. | acs.org |
Cascade Radical Addition/Cyclisation Processes (e.g., trifluoromethylation/cyclisation/chlorination)
Cascade reactions involving radical addition and subsequent cyclization represent a powerful tool for the synthesis of complex heterocyclic structures from unsaturated precursors like this compound. A notable example is the cascade trifluoromethylation/cyclisation/chlorination.
This specific transformation has been demonstrated on a derivative, N-allyl-N-(benzyloxy)methacrylamide, using trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as the trifluoromethyl radical source. nih.govresearchgate.net The reaction is typically carried out under photoredox catalysis conditions. nih.gov The proposed mechanism involves the initial addition of the trifluoromethyl radical to the double bond, followed by an intramolecular cyclization. The resulting radical intermediate then abstracts a chlorine atom to yield the final chlorinated cyclic product. nih.gov
In the reported study, this cascade process resulted in the formation of the corresponding cyclic compound, although it was noted to proceed with low yield and poor regio- and diastereoselectivity. nih.govresearchgate.net Despite the limited efficiency in this specific case, the methodology highlights the potential for complex, multi-bond-forming transformations on allyl-acrylamide scaffolds. nih.gov
| Substrate | Reagents/Conditions | Product | Observations | Reference |
| N-allyl-N-(benzyloxy)methacrylamide | CF₃SO₂Cl, Photoredox catalyst, Visible light | Chlorinated, trifluoromethylated cyclic product | Low yield, poor regio- and diastereoselectivity | nih.govresearchgate.net |
Mannich Reaction Approaches
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The acrylamide moiety can potentially participate in such reactions. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of related compounds provides insight into this potential functionalization route.
It has been noted that the Mannich product of an allyl or diallyl amine and acrylamide can yield a monomer that polymerizes to form a highly cross-linked polymer. google.com This suggests that the N-H bond of an unsubstituted or monosubstituted acrylamide can act as the active hydrogen component. In the case of this compound, the acrylamide nitrogen is fully substituted, precluding its direct participation as the active hydrogen component in a classical Mannich reaction.
However, the principles of the Mannich reaction can be applied to synthesize derivatives. For instance, the reaction of acrylic acid polymers with an aldehyde (e.g., glutaraldehyde) and an amine (e.g., diethanolamine) in the presence of a catalyst like NaH has been studied to achieve cationization. rsc.org This indicates that the core acrylamide structure is amenable to modifications under Mannich-like conditions. For this compound, a Mannich-type reaction would likely involve the functionalization of a different part of the molecule or a precursor in its synthesis.
Acid Chloride Methodologies
The use of acid chlorides is a fundamental strategy for the synthesis of amides, and this methodology is directly applicable to the preparation of this compound and its derivatives. This approach involves the reaction of an amine with an acid chloride, typically in the presence of a base to neutralize the HCl byproduct. google.com
The synthesis of various N-substituted acrylamides has been accomplished by reacting acryloyl chloride with the corresponding primary or secondary amines. google.com For example, reacting acryloyl chloride with an alkyl amine in the presence of a base like triethylamine at low temperatures (e.g., 0 °C) is a standard procedure. google.com This method can be used to synthesize a wide array of N-substituted acrylamide derivatives by simply varying the amine reactant.
This methodology can also be extended to create more complex structures. For instance, N-phenyl methacrylamide (B166291) can be N-benzylated using benzyl (B1604629) bromide and a base, or it can be synthesized by reacting N-phenylaniline with methacryloyl chloride. rsc.org These examples demonstrate the versatility of using acid chlorides and related alkylating agents to build up the structure of acrylamide-based monomers.
| Amine | Acid Chloride | Reagents/Conditions | Product Type | Reference |
| Alkyl amines | Acryloyl chloride | Triethylamine, 0 °C | N-Alkylacrylamides | google.com |
| N-methylaniline | Methacryloyl chloride | Mukaiyama reagent, Triethylamine, DCM | N-methyl-N-phenylacrylamide | rsc.org |
| Aniline | Methacryloyl chloride | Triethylamine, DCM | N-phenylmethacrylamide | rsc.org |
Catalytic Approaches in this compound Synthesis and Derivatization
Catalytic methods provide powerful tools for the precise chemical transformation of this compound. These approaches enable the construction of complex molecular architectures under mild reaction conditions, often with high degrees of control over selectivity.
Phosphine-Catalyzed Reactions
Phosphine-catalyzed reactions, particularly the Michael addition, are a well-established method for the derivatization of acrylamides. nih.gov In the context of this compound, this reaction is particularly useful for the formation of carbon-sulfur bonds, which is a key step in the synthesis of sequence-defined polymers. google.com
A notable example involves the phosphine-catalyzed Michael addition of this compound with a dithiol co-monomer, such as 1,3-propanedithiol. google.com This reaction proceeds efficiently at room temperature and pressure. The phosphine (B1218219) catalyst, for instance dimethylphenylphosphine (Me₂PhP), facilitates the addition of the thiol to the acrylamide group. google.com This process is highly selective, leaving the allyl group of the this compound intact for subsequent orthogonal reactions, such as a photo-initiated thiol-ene "click" addition. google.com
The kinetics of this phosphine-catalyzed Michael addition have been studied, demonstrating the rapid nature of the reaction. For the reaction between this compound and 1,3-propanedithiol, completion is observed in a matter of minutes. google.com This rapid reaction time is advantageous for applications such as the iterative synthesis of oligomers on a solid support. google.com
Table 1: Phosphine-Catalyzed Michael Addition of this compound
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time (seconds) | Product Type | Reference |
| This compound | 1,3-Propanedithiol | Dimethylphenylphosphine | 540 | Thiol-acrylamide adduct | google.com |
Photoredox Catalysis in Cascade Reactions
Visible-light photoredox catalysis has emerged as a powerful strategy for the initiation of radical cascade reactions, enabling the construction of complex molecular scaffolds from relatively simple starting materials. beilstein-journals.orgnih.gov While direct examples involving this compound are not extensively documented, the reactivity of its close derivatives, such as N-allyl-N-(benzyloxy)methacrylamide, provides significant insight into its potential in such transformations. beilstein-journals.orgnih.gov
A key example is the photoredox-catalyzed cascade trifluoromethylation/cyclization/chlorination of N-allyl-N-(benzyloxy)methacrylamide. beilstein-journals.orgnih.gov In this process, a trifluoromethyl radical is generated under photoredox conditions. This radical then adds to the alkene of the acrylamide moiety, initiating a cascade of events. The subsequent cyclization step involves the allyl group, leading to the formation of a cyclic product. The reaction is terminated by a chlorine atom transfer. beilstein-journals.orgnih.gov
This type of cascade reaction highlights the utility of the N-allyl-acrylamide scaffold in complex, multi-bond-forming transformations. The reaction proceeds under mild conditions, utilizing visible light as the energy source. However, it is noted that in the specific case of N-allyl-N-(benzyloxy)methacrylamide, the reaction can result in low yield and poor regio- and diastereoselectivity. beilstein-journals.orgnih.gov
The general field of photoredox-catalyzed reactions of N-arylacrylamides is extensive, with various cascade cyclizations being developed to synthesize a range of heterocyclic compounds. beilstein-journals.orgnih.gov These reactions often involve the generation of a radical species that adds to the acrylamide, followed by an intramolecular cyclization. beilstein-journals.org
Table 2: Photoredox-Catalyzed Cascade Reaction of an N-Allyl-acrylamide Derivative
| Substrate | Radical Source | Photocatalyst | Reaction Type | Product | Reference |
| N-Allyl-N-(benzyloxy)methacrylamide | CF₃SO₂Cl | Not specified | Trifluoromethylation/cyclization/chlorination cascade | Cyclic trifluoromethylated compound | beilstein-journals.orgnih.gov |
Polymerization of N Allyl N Methylacrylamide
Homopolymerization Mechanisms and Kinetics of N-Allyl-N-methylacrylamide
The homopolymerization of this compound can proceed through several mechanisms, with the reactivity of the acrylamide (B121943) double bond generally being significantly higher than that of the allyl group.
Free radical polymerization is a common method for polymerizing acrylamide-based monomers. evitachem.com For this compound, this process typically involves the preferential polymerization through the more reactive acrylamide vinyl group, yielding a linear polymer with pendant allyl groups. researchgate.net
The general mechanism involves three key steps: evitachem.com
Initiation: A radical initiator generates free radicals, which then add to the double bond of the acrylamide moiety in this compound. evitachem.com
Propagation: The newly formed radical reacts with subsequent monomer molecules, primarily through the acrylamide functionality, leading to the growth of the polymer chain. evitachem.com
Termination: The growth of polymer chains is concluded through mechanisms such as combination or disproportionation. evitachem.com
The propagation kinetics in the free radical polymerization of this compound are largely dictated by the reactivity of the N,N-disubstituted acrylamide group. While specific propagation rate constants (k_p) for this compound are not extensively documented, studies on structurally similar N,N-disubstituted acrylamides provide valuable insights. The steric hindrance caused by the substituents on the nitrogen atom significantly influences the rate of propagation. rsc.org
For instance, a study comparing various N,N-disubstituted acrylamides revealed that bulky substituents on the nitrogen atom decrease the propagation rate. rsc.org The presence of the N-allyl group in this compound is expected to sterically hinder the approach of the propagating radical to the monomer, thus affecting the propagation rate constant. Research on N,N-diallylacrylamide (DAlAA) showed that its propagation rate was slower than that of less hindered monomers like N,N-diethylacrylamide (DEAA) and N,N-dimethylacrylamide (DMAA). rsc.org
Table 1: Comparison of Propagation Rates for Various N,N-Disubstituted Acrylamides
| Monomer | Propagation Rate Order |
|---|---|
| N,N-diethylacrylamide (DEAA) | Fastest |
| N,N-dimethylacrylamide (DMAA) | > |
| N,N-diallylacrylamide (DAlAA) | > |
| N,N-bis(2-methoxyethyl)acrylamide (BMEAA) | > |
| N-acryloylpiperidine (API) | Slowest |
This table illustrates the general trend of propagation rates as influenced by N-substituents, based on findings from related monomer systems. rsc.org
Computational studies on simpler acrylamides like N-methylacrylamide have been used to understand the intricacies of propagation kinetics, including the influence of hydrogen bonding and steric effects on the transition states of the addition reaction. researchgate.net
Chain transfer is a significant phenomenon in the radical polymerization of allylic compounds. uobabylon.edu.iq For this compound, degradative chain transfer to the monomer can occur, where a propagating radical abstracts a hydrogen atom from the allylic position (-N-CH₂-CH=CH₂). This process results in the formation of a stable, less reactive allylic radical, which can slow down or inhibit further polymerization. This is a classic characteristic of polymerizing allyl-containing monomers. researchgate.net
To control the molecular weight of the resulting polymer and to mitigate unwanted side reactions like gelation at high monomer concentrations, chain transfer agents (CTAs) are often employed. researchgate.netgoogle.com These agents can react with the propagating radical to terminate the growing chain and initiate a new one, thereby regulating the polymer's molecular weight. google.com For example, in the polymerization of other N-vinyl and allyl monomers, various compounds, including mercaptans, have been utilized as effective chain transfer agents. google.com
Controlled/living radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), offer the potential to synthesize well-defined polymers from this compound with controlled molecular weights and low polydispersity. evitachem.comsigmaaldrich.com These techniques are generally tolerant to a wide range of functional groups. cmu.edu
However, the application of CRP to monomers containing allyl groups presents specific challenges. rsc.org The primary difficulty lies in preventing the participation of the less reactive allyl group in side reactions, such as crosslinking, especially at higher monomer conversions. researchgate.net
Studies on the ATRP of allyl methacrylate (B99206) (AMA), a monomer that also possesses two double bonds of differing reactivity, have shown that a controlled polymerization to yield linear polymers with pendant allyl groups is possible under optimized conditions. researchgate.netresearchgate.net Key parameters that require careful control include temperature, monomer concentration, and the choice of catalyst system. researchgate.net For instance, conducting the polymerization at lower temperatures can help suppress side reactions involving the allyl group. researchgate.net
For (meth)acrylamides in general, ATRP can be challenging, sometimes leading to limited monomer conversion. This is often attributed to the deactivation of the catalyst through coordination with the amide functionality of the monomer or polymer, rather than the termination of the polymer chain itself. cmu.edu
Anionic polymerization is a powerful technique for producing polymers with well-defined structures, particularly for N,N-disubstituted acrylamides that lack acidic protons. rsc.org However, the applicability of anionic polymerization to this compound is questionable due to the presence of the allyl group. The allylic protons can be acidic enough to terminate the living anionic chain, and the allyl double bond itself can undergo side reactions. rsc.org
Despite these challenges, research on the anionic polymerization of allyl methacrylate (AMA) has demonstrated that it is possible to selectively polymerize the methacrylate double bond, leaving the allyl group intact to yield linear polymers. researchgate.net This success required specific conditions, such as the use of 1,1-diphenylhexyllithium as an initiator in the presence of LiCl at low temperatures (-70 °C). researchgate.net Such findings suggest that a carefully designed anionic polymerization system might allow for the controlled polymerization of this compound, though the conditions would need to be precisely optimized to avoid terminating side reactions associated with the allyl moiety. google.com
Free Radical Polymerization
Copolymerization Strategies and Reactivity Ratios Involving this compound
Copolymerization is a versatile strategy to tailor polymer properties. This compound can be copolymerized with various vinyl monomers. In such systems, the significant difference in reactivity between the acrylamide and allyl double bonds means that the acrylamide group will preferentially participate in the copolymerization, incorporating the monomer unit into the backbone and leaving a pendant allyl group for potential post-polymerization modification.
The behavior of a monomer in copolymerization is quantified by its reactivity ratios (r₁ and r₂). These ratios compare the rate at which a propagating radical adds to a monomer of its own kind versus the rate it adds to the comonomer. mdpi.com
If r₁ > 1, the radical prefers to add its own monomer.
If r₁ < 1, the radical prefers to add the other monomer.
If r₁ ≈ 1, the radical shows no preference.
The determination of reactivity ratios typically involves carrying out a series of copolymerizations with varying initial monomer feed ratios and then analyzing the resulting copolymer composition, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netijacskros.com Methods like the Fineman-Ross or Kelen-Tüdos linear methods, or more robust non-linear methods like the Error-in-Variables-Model (EVM), are then used to calculate the reactivity ratios from the experimental data. mdpi.comijacskros.com
Table 2: Illustrative Reactivity Ratios for a Related Copolymer System (N-phenyl methacrylamide (B166291) [M₁] / Acrylonitrile (B1666552) [M₂])
| Method | r₁ (PMA) | r₂ (AN) |
|---|---|---|
| Fineman-Ross | 1.431 | 0.758 |
| Kelen-Tüdos | 1.476 | 0.972 |
Data from a study on N-phenyl methacrylamide (PMA) and acrylonitrile (AN) illustrates how reactivity ratios are reported. ijacskros.com A similar approach would be required to quantify the copolymerization behavior of this compound.
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Acrylamide | AAm |
| Acrylonitrile | AN |
| Allyl methacrylate | AMA |
| N-acryloylpiperidine | API |
| N,N-bis(2-methoxyethyl)acrylamide | BMEAA |
| N,N-diallylacrylamide | DAlAA |
| N,N-diethylacrylamide | DEAA |
| N,N-dimethylacrylamide | DMAA |
| 1,1-diphenylhexyllithium | - |
| Methyl methacrylate | MMA |
| N-methylacrylamide | - |
Cyclopolymerization Phenomena in this compound Systems
Cyclopolymerization is a characteristic reaction of non-conjugated dienes, such as this compound, where an intramolecular cyclization step follows an intermolecular monomer addition. This process results in a polymer chain containing cyclic repeating units. The driving force for this reaction is the formation of stable five- or six-membered rings. itu.edu.tr
The cyclization of the uncyclized radical derived from this compound can theoretically lead to the formation of a five-membered ring (via 5-exo cyclization) or a six-membered ring (via 6-endo cyclization). The regioselectivity of this step is governed by a combination of steric and electronic factors, as well as reaction conditions.
Steric Effects: The substituents on the allyl and acrylamide groups influence the transition state energies for the different cyclization pathways. Computational studies on similar diallylamine (B93489) monomers have shown that steric effects from substituents can increase the activation energy for one pathway over another, thereby controlling the regioselectivity. researchgate.net
Electronic Effects: The electronic nature of the substituents can stabilize or destabilize the transition states, favoring one ring size over the other.
Reaction Conditions: Factors such as temperature and solvent can also play a role in determining the preferred cyclization pathway.
Computational studies on the cyclization of allyl acrylate (B77674) derivatives, which are structurally related to this compound, have been performed to understand these controlling factors. itu.edu.tr For N-substituted diallylammonium monomers, cyclopolymerization leads to the formation of pyrrolidinium (B1226570) rings (five-membered) in the polymer backbone. uc.pt
The efficiency of cyclization is determined by the competition between the intramolecular cyclization of the growing radical and its intermolecular propagation with another monomer molecule. Density functional theory (DFT) is a powerful tool for predicting the kinetics and thermodynamics of these competing reactions.
By calculating the activation energies for the cyclization and propagation steps, the likelihood of ring formation can be estimated. For related systems, such as the cyclopolymerization of N-methyl-N,N-diallylamine, the activation energy for cyclization was calculated to be relatively low (5.41 kcal/mol), indicating a high tendency to form cyclic structures. researchgate.net Substituents can significantly alter these activation energies; for instance, an ester substituent on a related diallylamine derivative was found to increase the activation energy of the exo transition structure due to steric effects. researchgate.net Such computational analyses provide valuable insights into how the structure of this compound would influence its cyclization efficiency.
Role of Solvent and Initiator Systems in this compound Polymerization
The choice of solvent and initiator system is critical in controlling the polymerization of this compound, affecting the reaction rate, polymer molecular weight, and the competition between cyclization and linear propagation.
Solvents: Solvents can influence polymerization in several ways. In radical copolymerization, the solvent can alter the reactivity ratios of the monomers, as seen with acrylamide. researchgate.net For atom transfer radical polymerization (ATRP), a wide range of solvents can be used, including toluene, ethyl acetate, and dimethylformamide (DMF), with the main requirement being that chain transfer to the solvent should be minimal. acs.org The solubility of the monomer, initiator, and the resulting polymer is also a key consideration. google.com For methacrylamide polymerization, aqueous media can be used, often with buffers to control the pH and ionic strength, which can impact polymerization kinetics. researchgate.net
Initiator Systems: The initiator system determines the nature of the polymerization.
Conventional Radical Initiators: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used for free radical polymerization. researchgate.netevitachem.com
Controlled/Living Radical Polymerization (CRP) Initiators: Techniques like ATRP and reversible addition-fragmentation chain transfer (RAFT) polymerization offer precise control over the polymer architecture. cmu.edusigmaaldrich.com
ATRP: Utilizes an alkyl halide initiator in conjunction with a transition metal complex (e.g., copper-based). acs.orgcmu.edu The choice of initiator and catalyst allows for the synthesis of well-defined polymers. acs.org
RAFT: Employs a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with low polydispersity, even in aqueous media for monomers like methacrylamide. researchgate.net
Table 2: Influence of Solvents and Initiators on Polymerization
| Component | Type | Role & Effect on this compound Polymerization |
| Solvent | Aprotic (e.g., Toluene, DMF) acs.orggoogle.com | Solubilizes reactants; can influence monomer reactivity and radical stability. researchgate.net |
| Protic (e.g., Ethanol, Water) acs.orgresearchgate.net | Can engage in hydrogen bonding, potentially altering the reactivity of the acrylamide group. | |
| Initiator | Free Radical (e.g., AIBN) evitachem.com | Initiates polymerization, leading to polymers with broad molecular weight distributions. |
| ATRP System (e.g., Alkyl Halide/Cu Complex) cmu.edu | Enables controlled/"living" polymerization, yielding polymers with predictable molecular weights and narrow distributions. | |
| RAFT Agent | Mediates a controlled polymerization process, suitable for a wide range of monomers including acrylamides. researchgate.net |
Structural and Morphological Characterization of Poly N Allyl N Methylacrylamide and Its Copolymers
Spectroscopic Analysis of Poly(N-Allyl-N-methylacrylamide)
Spectroscopic techniques are indispensable for elucidating the chemical structure of polymers. Methods like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide detailed information about the functional groups and bonding arrangements within the polymer chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of polymers. Both ¹H and ¹³C NMR provide insights into the polymer backbone and the pendant groups.
In the ¹H NMR spectrum of poly(this compound), characteristic proton signals confirm the polymer's structure. For instance, in end-functionalized star polymers where this compound is used as a Michael acceptor, the characteristic protons of the added functionality are observed between 5.7 and 5.9 ppm. acs.org This indicates the successful incorporation of the this compound group. acs.org The progress of reactions involving this compound can also be monitored by the disappearance of the acryloyl olefin proton signal at 6.74 ppm. google.com
The synthesis of copolymers involving this compound has also been characterized using NMR. For example, in the synthesis of poly(allyl methacrylamide-co-hydroxypropyl methacrylamide) copolymers, ¹H NMR is used to determine the composition by comparing the integrals of specific proton signals. nih.gov Similarly, the synthesis of poly(N-allyl acrylamide) from poly(methyl acrylate) is confirmed by ¹H NMR spectroscopy, which shows the characteristic signals of the allyl side-chain and the polymer backbone. ugent.be
A study on the synthesis of oligomers using this compound and 1,3-propanedithiol (B87085) utilized ¹H NMR to track the reaction progress by observing the olefin and thiol proton signals. google.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound and its Polymers
| Protons | Chemical Shift (ppm) | Reference |
| Allyl group protons (in end-functionalized star polymer) | 5.7 - 5.9 | acs.org |
| Acryloyl olefin proton (monomer) | 6.74 | google.com |
| Allyl group protons (in poly(N-allyl methacrylamide)) | 4.91, 5.05, 5.73 | acs.org |
This table is for illustrative purposes and actual chemical shifts may vary depending on the solvent and specific polymer structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a polymer. In the context of poly(this compound) and its copolymers, FTIR helps confirm the polymerization and subsequent modifications.
The polymerization of this compound can be confirmed by the disappearance of the C=C stretching vibration of the monomer and the appearance of characteristic amide bond absorptions in the polymer. For instance, in the synthesis of poly(N-allyl-tetrasubstituted imidazole), FTIR was used to characterize the structure of the monomer and the resulting polymer. researchgate.net
FTIR is also crucial for analyzing copolymers. In the synthesis of copolymers of allyl methacrylate (B99206) and acrylamide (B121943), the disappearance of C=C peaks at 815 cm⁻¹, 840 cm⁻¹, and 985 cm⁻¹ from the acrylamide spectrum confirms the formation of polyacrylamide. metu.edu.tr The C=O peak shifts from 1668 cm⁻¹ in the monomer to 1650 cm⁻¹ in the polymer. metu.edu.tr
Furthermore, post-polymerization modifications are monitored using FTIR. For example, the reaction of polyvinylphosphonate with an azide (B81097) reveals a characteristic stretching mode of the azide at 2109 cm⁻¹. rsc.org
Table 2: Key FTIR Absorption Bands for Poly(this compound) and Related Polymers
| Functional Group | Wavenumber (cm⁻¹) | Polymer System | Reference |
| C=C (Acrylamide monomer) | 815, 840, 985 | Poly(acrylamide-co-allyl methacrylate) | metu.edu.tr |
| C=O (Acrylamide monomer) | 1668 | Poly(acrylamide-co-allyl methacrylate) | metu.edu.tr |
| C=O (Polyacrylamide) | 1650 | Poly(acrylamide-co-allyl methacrylate) | metu.edu.tr |
| Azide (N₃) | 2109 | Azide-modified polyvinylphosphonate | rsc.org |
This table provides representative values. The exact positions of the peaks can be influenced by the specific chemical environment.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying C=C bonds and polymer backbone structures. While specific Raman data for poly(this compound) is not extensively detailed in the provided context, it is a valuable technique for characterizing acrylamide-based polymers. For instance, Raman spectroscopy has been used in conjunction with FTIR and NMR to characterize various polymer systems. researchgate.netscispace.com
Molecular Weight and Distribution Analysis
The molecular weight and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical properties. Techniques like Gel Permeation Chromatography (GPC) and light scattering are commonly used for this analysis.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC, also known as SEC, is a widely used technique to determine the molecular weight distribution (polydispersity index, PDI or Đ) and average molecular weights (Mn, Mw) of polymers.
For end-functionalized star poly(vinyl alcohol)s modified with this compound, GPC analysis showed monomodal peaks, indicating that the modification occurred without significant side reactions like oxidative coupling. acs.org The synthesis of poly(N-allyl acrylamide) from poly(methyl acrylate) was also analyzed by SEC to confirm the successful conversion. ugent.be
In the synthesis of copolymers, GPC is essential for confirming the formation of the desired product and assessing its purity. For example, copolymers of allyl methacrylate and acrylamide were characterized by GPC to determine their molecular weights. metu.edu.tr Similarly, the synthesis of poly(N-allyl-tetrasubstituted imidazole) and its copolymers involved GPC analysis to determine molecular weights. researchgate.net
Table 3: Example of GPC Data for Polymers Related to this compound
| Polymer System | Mn ( g/mol ) | Mw/Mn (Đ) | Reference |
| End-functionalized star PVAc (modified with NAMAm) | - | Monomodal | acs.org |
| Poly(N-allyl acrylamide) (from PMA) | - | - | ugent.be |
| Poly(acrylamide-co-allyl methacrylate) | Varies with composition | - | metu.edu.tr |
| Poly(N-allyl-tetrasubstituted imidazole) | - | - | researchgate.net |
Specific molecular weight values are highly dependent on the synthesis conditions.
Light Scattering Techniques (e.g., DLS, SLS)
Light scattering techniques, including Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are powerful methods for determining the size and molecular weight of polymers in solution.
DLS is often used to measure the hydrodynamic radius of polymer coils or particles in solution. For instance, DLS was used to study the interaction between poly(N-isopropylacrylamide-co-methacrylic acid) microgels and poly allylamine (B125299) hydrochloride, revealing information about the location of the polyelectrolyte within the microgel. unlp.edu.ar
SLS is used to determine the weight-average molecular weight (Mw) of polymers. The combination of GPC with light scattering detectors provides more accurate molecular weight information than conventional GPC with only a refractive index detector. nih.gov Copolymers of N-vinylformamide with pyrazole-containing monomers were characterized by DLS to study complex formation in aqueous solutions. researchgate.net
Thermal Transitions and Stability Analysis
Thermal analysis techniques are crucial for understanding the behavior of polymers at different temperatures, defining their processing parameters and operational limits.
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to determine the glass transition temperature (T_g), melting points (T_m), and crystallization events in polymers.
DSC analysis of novel acrylamide-based copolymers designed for enhanced oil recovery has also been used to characterize their thermal properties alongside other techniques. sciencepublishinggroup.com In studies of polyacrylamide-copper complexes, shifts in T_g values observed via DSC were attributed to an increase in the rigidity of the polymer chains following complexation with the metal ions. researchgate.net
Table 1: Illustrative Glass Transition Temperatures (T_g) for Related Polyacrylamide Systems This table presents data from related polymers to illustrate typical DSC findings, as specific values for poly(this compound) are not available.
| Polymer System | Glass Transition Temperature (T_g) | Reference |
|---|---|---|
| Freeze-dried Polyacrylamide (PAAm) | ~141°C | researchgate.net |
| Crosslinked AAm-Bis Copolymers | 190 - 191°C | researchgate.net |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a polymer.
Specific TGA data for poly(this compound) is not extensively documented. However, the thermal behavior of analogous acrylamide-based copolymers has been well-studied. TGA of these systems typically reveals a multi-stage degradation process. nih.gov For example, amphoteric polyacrylamide copolymers often show an initial weight loss below 213°C due to the evaporation of absorbed water, followed by a significant decomposition of the polymer backbone between 213°C and 340°C. nih.gov
In a study on poly(N-isopropylacrylamide-co-N-hydroxymethyl acrylamide), the copolymers demonstrated good thermal stability, beginning to decompose at approximately 325°C and reaching 50% weight loss at 390°C under a nitrogen atmosphere. mdpi.com Similarly, TGA of copolymers of itaconic anhydride (B1165640) and acrylamide showed high thermal stability, with major weight loss occurring in a range from 331°C to 507°C, depending on the comonomer ratio. researchgate.net This indicates that the thermal stability of a copolymer can be tuned by the selection of comonomers.
Table 2: Illustrative Thermal Decomposition Data for Related Acrylamide Copolymers from TGA This table presents data from related polymers to illustrate typical TGA findings, as specific values for poly(this compound) are not available.
| Polymer System | Onset of Major Decomposition | Key Observations | Reference |
|---|---|---|---|
| Amphoteric Polyacrylamide | 213°C | Initial weight loss from water, followed by main chain decomposition. | nih.gov |
| P(NIPAAm-co-NHMAAm) | 325°C | Reached 50% decomposition at 390°C. | mdpi.com |
| Poly(itaconic anhydride-co-acrylamide) | 331-507°C | Degradation temperature varies with itaconic anhydride content. | researchgate.net |
| PAM and AM-based Copolymers | ~300°C | Small initial weight loss (moisture), followed by main chain decomposition. | nih.gov |
Microscopic and Morphological Investigations
Microscopy techniques are essential for visualizing the surface and internal structure of polymers, which is critical for understanding their physical properties and performance in various applications.
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of materials at the micro- and nanoscale. It provides detailed images of the sample's surface features.
While SEM images specific to poly(this compound) are not widely published, the morphology of similar crosslinked polyacrylamide hydrogels has been extensively characterized. SEM analysis of these hydrogels typically reveals a highly porous, three-dimensional, and interconnected network structure. irost.irnih.gov This porous morphology is crucial for applications such as superabsorbents, as it facilitates the rapid uptake and retention of water. irost.ir
In studies of polyacrylamide particles crosslinked with agents like N,N'-methylenebis-acrylamide, SEM has shown the formation of spherical and oval-shaped microparticles. nih.gov Furthermore, SEM has been used to observe how the incorporation of additives, like nano-SiO2, can alter the morphology of an acrylamide/acrylic acid copolymer from a porous hydrogel to a nanocomposite with a cauliflower-like structure. nih.gov For crosslinked polyacrylamide microspheres used in profile control applications, SEM helps to determine particle size and morphology, which are critical for their ability to plug porous media effectively. cornell.edu
Transmission Electron Microscopy (TEM) is used to observe the internal structure and morphology of thin samples. Electrons are transmitted through the specimen, allowing for the visualization of features such as particle size and distribution, core-shell structures, and the dispersion of phases within a copolymer.
Specific TEM studies on poly(this compound) are scarce. However, TEM is a valuable tool for characterizing related acrylamide-based polymer systems. For instance, in the synthesis of cationic polyacrylamide, TEM was used to characterize the resulting polymer particles. expresspolymlett.com TEM has been employed to visualize the core-shell architecture of block copolymer nanoparticles, providing insights that are complementary to other microscopy techniques like SEM. mdpi.com
In studies involving polyacrylamide microspheres, TEM imaging can confirm the size and shape of the particles. researchgate.net For nanocomposite materials, such as those made from polyacrylamide and clay, TEM can be used to characterize the dispersion of the clay platelets within the polymer matrix. ingentaconnect.com The characterization of a novel crosslinked polyacrylamide copolymer for enhanced oil recovery also utilized TEM to prove its structure. sciencepublishinggroup.com
Elemental Analysis and Composition Determination
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, Sulfur) in a compound. For copolymers, it is a vital method to confirm that the final polymer composition is consistent with the initial monomer feed ratios.
While specific elemental analysis reports for poly(this compound) are not detailed in readily available literature, the technique is routinely applied to its parent class of polymers. For hydrophobically modified polyacrylamides, elemental analysis is used alongside NMR spectroscopy to confirm the structure and composition of the synthesized copolymers. asianpubs.org Similarly, the characterization of star polyacrylamides and polyacrylamide-polystyrene copolymers grafted onto clay surfaces has been confirmed using elemental analysis to verify the successful synthesis and grafting process. ingentaconnect.comtandfonline.com This analysis provides the empirical formula of the polymer, which can be compared to the theoretical values calculated from the expected repeating unit structure, thereby validating the copolymer's composition.
Tacticity and Stereoregulation Studies of Poly(this compound)
The stereochemical arrangement of monomer units along a polymer chain, known as tacticity, profoundly influences its macroscopic properties, including thermal, mechanical, and solution behaviors. For polyacrylamides, the tacticity is determined by the relative stereochemistry of adjacent chiral centers on the polymer backbone. The primary configurations are isotactic (meso, m), where the side groups are on the same side of the polymer chain; syndiotactic (racemo, r), where the side groups are on alternating sides; and atactic, where there is a random arrangement of side groups.
While specific research on the tacticity and stereoregulation of poly(this compound) is not extensively available in the reviewed scientific literature, a comprehensive understanding can be extrapolated from studies on structurally similar N-substituted polyacrylamides and polymethacrylamides. The methodologies and factors influencing stereocontrol in these related systems provide a strong framework for predicting the behavior of poly(this compound).
Determination of Tacticity in Polyacrylamides
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is the most powerful technique for quantitatively determining polymer tacticity. sid.irnih.govresearchgate.net The chemical shifts of the backbone methine and methylene (B1212753) carbons are sensitive to the stereochemical environment, leading to distinct signals for different triad (B1167595) (mm, mr, rr) and pentad sequences. sid.ir For instance, in the ¹³C NMR spectrum of polyacrylamide, the methine carbon peak splits into multiple peaks corresponding to different pentad sequences, allowing for detailed statistical analysis of the polymer's microstructure. sid.ir Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), can further aid in the unambiguous assignment of these signals. sid.ir
Factors Influencing Stereoregulation in Radical Polymerization
The stereochemical outcome of the radical polymerization of acrylamides is influenced by several factors, including the polymerization temperature, the solvent, and the presence of additives like Lewis acids.
Solvent and Temperature Effects: Studies on N-methyl methacrylamide (B166291) have shown that the syndiotacticity of the resulting polymer increases with increasing solvent polarity and with decreasing polymerization temperature. researchgate.net This effect is often attributed to hydrogen bonding interactions between the solvent, the monomer, and the propagating radical chain end, which can favor a specific approach of the incoming monomer. researchgate.net
Lewis Acids for Stereocontrol: A significant breakthrough in the stereocontrol of acrylamide polymerization has been the use of Lewis acids, particularly rare earth metal trifluoromethanesulfonates (triflates) like ytterbium triflate (Yb(OTf)₃) and yttrium triflate (Y(OTf)₃). researchgate.netresearchgate.net The addition of catalytic amounts of these Lewis acids can dramatically increase the isotactic fraction of the polymer. researchgate.net The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of both the monomer and the propagating chain end, forming a complex that sterically directs the incoming monomer to add in an isotactic fashion. researchgate.net The effectiveness of the Lewis acid can be solvent-dependent. For example, methanol (B129727) is often a good solvent for increasing isotactic specificity in the polymerization of some methacrylamides in the presence of Lewis acids. researchgate.net
The following table summarizes the effect of a Lewis acid on the tacticity of poly(N-isopropylacrylamide), a related N-substituted acrylamide.
| Polymerization Conditions | Initiator | Lewis Acid | meso (m) % | racemo (r) % |
| Without Stereo-control | RAFT Agent | None | - | - |
| With Stereo-control | RAFT Agent | Yb(OTf)₃ | Higher | Lower |
Data extrapolated from studies on poly(N-isopropylacrylamide-co-IAM) which indicate a higher meso content with the addition of a Lewis acid. mdpi.com
Challenges and Potential Strategies for Poly(this compound)
A significant challenge in the polymerization of N-allylic monomers, including N-allylacrylamide, is the potential for chain transfer to the allyl group. chemrxiv.org This side reaction can limit the molecular weight of the polymer and complicate the control over its architecture. This suggests that the radical polymerization of this compound may also be susceptible to such chain transfer events.
Recent advancements have demonstrated the synthesis of highly isotactic polyacrylamides with various pendant groups, including an allyl group, through a post-polymerization modification strategy. chemrxiv.org This involves the synthesis of a highly isotactic precursor polymer, followed by aminolysis to introduce the desired N-allyl-N-methylamide functionality. This indirect route could be a promising strategy to obtain highly isotactic poly(this compound), circumventing the challenges of direct stereocontrolled polymerization of the monomer. chemrxiv.org
Theoretical and Computational Chemistry Approaches to N Allyl N Methylacrylamide Reactivity
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the energetics and preferred reaction pathways in the chemistry of N-allyl-N-methylacrylamide and related compounds. DFT calculations allow for the investigation of transition state structures and the determination of activation barriers, providing insights into reaction mechanisms that can be difficult to obtain through experimental methods alone. beilstein-journals.orgmdpi.com
For instance, in the context of radical cyclization reactions of N-arylacrylamides, DFT calculations have been employed to support proposed mechanisms. beilstein-journals.org These calculations can help to rationalize the observed regioselectivity and stereoselectivity of such reactions. By modeling the energies of different possible intermediates and transition states, researchers can identify the lowest energy pathway, which is presumed to be the major reaction channel.
In studies of related acrylamide (B121943) systems, various density functionals, such as M05-2X, M06-2X, MPWB1K, and BMK, often combined with extensive basis sets like 6-311+G(3df,2p), have been used to assess reaction energetics. itu.edu.trresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results, and benchmark studies are often performed to validate the computational methodology against experimental data where available. researchgate.net For example, DFT has been used to model the propagation kinetics of N-methylacrylamide, a structurally similar compound, providing results that align with experimental observations. researchgate.net
Quantum Mechanical Studies of Propagation Kinetics in Polymerization
Quantum mechanical (QM) methods are instrumental in understanding the propagation kinetics of the polymerization of acrylamide derivatives, including this compound. mdpi.comresearchgate.net These computational approaches provide a molecular-level understanding of the factors that govern the rate of polymer chain growth. mdpi.com
Studies on similar monomers, such as N-methylacrylamide, have utilized DFT to investigate the propagation rate constants. researchgate.net These studies model the addition of a monomer unit to a growing polymer chain radical. The calculations reveal the importance of steric effects and hydrogen bonding interactions in determining the most favorable modes of addition. researchgate.net For example, in the polymerization of N-methylacrylamide, gauche and trans orientations are identified as the least energetic addition pathways for pro-meso and pro-racemo attacks, respectively. itu.edu.trresearchgate.net
The application of QM methods extends to comparing the reactivity of different monomers. For instance, the propagation rate constant ratio of N,N-dimethylacrylamide and N-methylacrylamide has been evaluated using model reactions at the dimeric stage, with the results showing good agreement with experimental values. researchgate.net This demonstrates the predictive power of quantum mechanical calculations in assessing the polymerizability of monomers.
Modeling of Reaction Mechanisms (e.g., radical addition, cyclization)
Computational modeling plays a crucial role in elucidating the complex reaction mechanisms involving this compound, particularly radical addition and subsequent cyclization. beilstein-journals.orgnih.gov These models provide detailed insights into the formation of intermediates and transition states that are often transient and difficult to observe experimentally.
In the context of N-arylacrylamides, which share the acrylamide functional group, proposed reaction mechanisms often involve an initial radical addition to the activated alkene. nih.gov This is followed by an intramolecular cyclization step. beilstein-journals.orgnih.gov For example, a proposed metal-free synthesis of 3,3-disubstituted oxindoles from N-arylacrylamides involves the homolytic cleavage of an initiator like tert-butyl hydroperoxide (TBHP) to generate a radical. This radical then adds to the acrylamide, initiating a cascade that leads to a cyclized product. beilstein-journals.orgnih.gov
Control experiments often support the proposed radical pathways. The inhibition of a reaction by radical scavengers such as TEMPO or BHT is strong evidence for a radical-mediated process. beilstein-journals.orgnih.gov DFT calculations can further substantiate these mechanisms by mapping out the potential energy surface of the reaction, identifying the key intermediates and transition states, and confirming the feasibility of the proposed pathway. beilstein-journals.org
Cyclization Tendencies and Energetics in Allyl Acrylamide Derivatives
The cyclization of allyl acrylamide derivatives is a key feature of their reactivity, and computational studies have provided significant insights into the factors governing these intramolecular reactions. The competition between intermolecular propagation and intramolecular cyclization is a critical aspect of the polymerization of 1,6-dienes like this compound.
Computational studies on related diallylamine (B93489) monomers have modeled the cyclopolymerization mechanism. acs.org These studies have successfully reproduced and explained experimentally observed regioselectivity by considering both steric and electronic factors. acs.org For example, the activation energies for the cyclization of different diallylamine derivatives have been calculated, revealing how substituents can influence the reaction barrier. acs.org
The presence of substituents on the allyl or acryloyl moieties can significantly impact the energetics of the cyclization process. For instance, an ester substituent has been found to increase the activation energy of the exo transition structure primarily through a steric effect, without significantly affecting the endo transition state barrier. acs.org This destabilization can be further enhanced by other substitutions on the double bond. acs.org
Influence of Steric and Electronic Factors on Reactivity
Both steric and electronic factors play a crucial role in determining the reactivity of this compound and its derivatives. acs.orgcmu.edu Computational chemistry provides a powerful means to dissect and quantify the contributions of these effects.
Steric Factors: Steric hindrance can significantly influence reaction rates and selectivity. In the context of polymerization, the bulkiness of the substituents on the nitrogen atom and the allyl group can affect the approach of the incoming radical and the geometry of the transition state. researchgate.netacs.org For example, in the cyclopolymerization of diallylamine derivatives, steric effects from substituents were found to destabilize the exo transition structure, thereby increasing the activation energy for cyclization. acs.org
Electronic Factors: The electronic nature of the substituents on the acrylamide and allyl groups modifies the electron density of the double bonds, thereby influencing their reactivity towards radical attack. nih.gov Electron-withdrawing groups can increase the electrophilicity of the double bond, making it more susceptible to nucleophilic radical addition. beilstein-journals.org Conversely, electron-donating groups can have the opposite effect. beilstein-journals.org In studies of N-arylacrylamides, the electronic properties of substituents on the aryl ring were found to impact reaction efficiency, with both electron-donating and electron-withdrawing groups being tolerated under certain conditions, though strong electron-withdrawing groups sometimes inhibited the reaction. beilstein-journals.org
Computational models, such as DFT, allow for the detailed analysis of these factors by calculating properties like atomic charges, orbital energies (HOMO-LUMO gaps), and electrostatic potential maps, which correlate with the observed reactivity patterns. nih.gov
Advanced Materials Applications of N Allyl N Methylacrylamide Polymers
Hydrogel Development and Swelling Behavior
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water or biological fluids. davidpublisher.comnih.gov The incorporation of n-Allyl-n-methylacrylamide into polymer chains provides a platform for developing hydrogels with specific functionalities and controlled network structures. evitachem.comugent.be The presence of both the acrylamide (B121943) and allyl groups allows for versatile crosslinking strategies that dictate the ultimate properties of the hydrogel, such as its swelling capacity and mechanical strength. metu.edu.tritu.edu.tr
Copolymeric hydrogels containing this compound are typically synthesized through free-radical polymerization. evitachem.com In this process, this compound is reacted with one or more comonomers in an aqueous solution. Common comonomers include hydrophilic monomers like acrylamide and acrylic acid to enhance the water-absorbing capacity of the resulting hydrogel. metu.edu.tritu.edu.trresearchgate.net
The synthesis is initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate. evitachem.comitu.edu.tr The more reactive acrylamide group of this compound readily participates in the primary chain growth. The allyl group, being less reactive, may either remain as a pendant group along the polymer chain or participate in crosslinking reactions, depending on the polymerization conditions. itu.edu.tr This allows for the creation of a primary polymer chain that can be crosslinked in a subsequent step, or for simultaneous polymerization and crosslinking to form the hydrogel network directly.
For instance, studies on analogous systems using monomers with dual functionality, like N-allyl maleamic acid (AMA), show that copolymerization with acrylamide can lead to rapid gelation. itu.edu.tr The efficiency of the allyl group's involvement in crosslinking can be influenced by factors such as reaction temperature. itu.edu.tr
The formation of a stable hydrogel network from this compound polymers relies on the creation of crosslinks between polymer chains. sapub.org These crosslinks can be formed through various chemical reactions, primarily involving the pendant allyl groups. evitachem.com The dual functionality of the monomer allows for different crosslinking strategies. sapub.orguniba.it
Direct Copolymerization: During the initial free-radical polymerization, the allyl groups can react, especially at elevated temperatures, leading to a crosslinked network. itu.edu.tr However, due to the lower reactivity of the allyl double bond compared to the acryloyl double bond, this can sometimes result in inefficient or uncontrolled crosslinking. itu.edu.tr
Thiol-Ene "Click" Chemistry: A highly efficient and common method for crosslinking involves the post-polymerization reaction of the pendant allyl groups with multifunctional thiol compounds (dithiols). uniba.itgoogle.com This "click" reaction is often initiated by UV light in the presence of a photoinitiator and proceeds rapidly under mild conditions, forming a well-defined network structure. mdpi.com
Michael Addition: The acrylamide group can participate in Michael addition reactions with nucleophiles like thiols. evitachem.com This reactivity is particularly exploited in the synthesis of sequence-defined polymers but can also be utilized in creating specific network junctions. evitachem.comgoogle.com
The choice of crosslinking mechanism is critical as it determines the network's homogeneity and density, which in turn governs the hydrogel's mechanical properties and swelling behavior. nih.gov
Table 1: Comparison of Crosslinking Mechanisms for this compound Hydrogels
| Crosslinking Mechanism | Description | Initiator/Conditions | Advantages |
|---|---|---|---|
| Direct Radical Copolymerization | The allyl group participates directly in the primary polymerization, forming crosslinks. | Thermal initiators (e.g., AIBN), high temperature. evitachem.comitu.edu.tr | Single-step synthesis. |
| Thiol-Ene Reaction | Pendant allyl groups react with multifunctional thiols to form stable thioether linkages. google.com | UV irradiation with a photoinitiator or thermal initiation. uniba.itmdpi.com | High efficiency, rapid, occurs under mild conditions. |
| Michael Addition | The acrylamide group reacts with nucleophiles like thiols. evitachem.com | Base catalysis. evitachem.com | Orthogonal to allyl chemistry, enabling complex architectures. google.com |
The primary function of a hydrogel is its ability to absorb and retain water, a property known as its swelling ratio or water absorbency. nih.gov Several factors influence the swelling behavior of hydrogels based on this compound.
Crosslinking Density: The concentration of the crosslinker is a dominant factor. davidpublisher.com A higher degree of crosslinking results in a tighter polymer network, which restricts the expansion of the polymer chains and thus lowers the water absorbency. davidpublisher.com Conversely, a lower crosslinking density allows the hydrogel to swell more freely and absorb larger amounts of water.
Copolymer Composition: The choice of comonomer significantly impacts swelling. Incorporating highly hydrophilic monomers, such as acrylic acid or 2-acrylamido-2-methylpropanesulfonic acid (AMPS), introduces ionic groups into the network. psu.edu At appropriate pH levels, these groups become charged, leading to electrostatic repulsion between the polymer chains. This repulsion forces the network to expand, creating a large osmotic pressure difference between the hydrogel interior and the external solution, which drives a high degree of swelling. psu.edu
External Stimuli (pH and Ionic Strength): For hydrogels containing ionizable groups (e.g., from acrylic acid), the pH of the surrounding medium is critical. researchgate.net In a pH environment that promotes ionization, swelling is enhanced. The presence of salts in the external solution can shield the electrostatic repulsions between the charged groups on the polymer chains, reducing the osmotic pressure and causing the hydrogel to shrink, thereby decreasing its water absorbency. davidpublisher.comresearchgate.net
Table 2: Summary of Factors Influencing Water Absorbency
| Factor | Effect on Swelling | Rationale |
|---|---|---|
| Increasing Crosslinking Density | Decreases | A more tightly linked network physically restricts the expansion of polymer chains. davidpublisher.com |
| Increasing Hydrophilic Comonomer Content | Increases | Enhances the polymer's affinity for water and can introduce ionic repulsion that expands the network. psu.edu |
| Increasing Ionic Strength of External Solution | Decreases | Added ions shield electrostatic repulsion between charged polymer chains, reducing the osmotic swelling pressure. researchgate.net |
| pH (for ionic hydrogels) | Varies | The degree of ionization of acidic or basic groups changes with pH, altering internal electrostatic repulsion and swelling. researchgate.net |
Functional Polymers for Coatings and Adhesives
The reactivity of this compound makes it a valuable monomer for the synthesis of functional polymers used in coatings and adhesives. evitachem.com These applications often require polymers that can form durable, crosslinked films with strong adhesion to various substrates.
Sequence-Defined Polymers and Oligomers Utilizing this compound
One of the most advanced applications of this compound is in the synthesis of sequence-defined polymers. nih.gov These are macromolecules where the monomer units are arranged in a precise, predetermined order, mimicking the complexity of biopolymers like proteins. nih.gov Achieving this level of control with synthetic polymers is a significant challenge. nih.gov
The distinct and orthogonal reactivity of the acrylamide and allyl functional groups in this compound is key to this application. google.com A powerful strategy involves an iterative process combining two different "click" reactions: a Michael addition and a thiol-ene reaction. google.com
The synthesis can be performed on a support and follows a cycle:
Michael Addition: A monomer with two thiol groups (a dithiol) is attached to the growing chain. Then, an this compound monomer is added. Under base-catalyzed conditions, the acrylamide group selectively reacts with one of the thiol groups, leaving the allyl group untouched. google.com
Thiol-Ene Reaction: A different dithiol comonomer is then introduced. Under radical initiation (e.g., with light), the remaining allyl group from the first step reacts with one of the new thiol groups, extending the chain. google.com
By alternating between these two reaction conditions, monomers can be added one by one in a specific sequence. google.com This method has been used to successfully synthesize sequence-isomeric 10-mers and even a 16-mer polymer with nine different types of monomers, demonstrating the potential for creating complex, information-containing macromolecules. nih.gov
Table 3: Orthogonal Synthesis for Sequence-Defined Polymers
| Step | Reaction Type | Reactants | Result |
|---|---|---|---|
| 1 | Michael Addition | Polymer chain with a terminal thiol group + this compound | The acrylamide group reacts, adding the monomer and leaving a pendant allyl group. google.com |
| 2 | Thiol-Ene Reaction | Polymer chain with a pendant allyl group + dithiol comonomer | The allyl group reacts, extending the chain and creating a new terminal thiol group. google.com |
Redox-Active Polymer Systems and Charge Transport Properties
Non-conjugated redox-active polymers (NC-RAPs) are a class of materials being explored for applications in energy storage, such as organic batteries. nih.govnsf.gov In these polymers, redox-active moieties are attached to a non-conductive polymer backbone. nsf.gov Charge transport does not occur along the backbone itself but rather through a process of electron self-exchange between neighboring redox sites, facilitated by the physical motion of the polymer chains and the diffusion of counter-ions. nih.govrsc.org
While this compound is not inherently redox-active, its polymer derivatives serve as an excellent and versatile platform for constructing NC-RAP systems. The polymer backbone formed from this compound can be functionalized by attaching known redox-active molecules, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the polymer backbone or crosslinks. nih.gov
By using this compound to create a hydrogel or a soluble polymer scaffold, it is possible to design redox-active systems with controlled architectures. For example, a redox-active hydrogel could be created where the crosslinking density, and thus the spacing and mobility of the redox sites, can be tuned. This control over the network structure directly impacts the key parameters governing charge transport, including the apparent diffusion coefficient (D_app) and the heterogeneous electron transfer rate constant (k⁰). nih.govnih.gov The ability to graft redox-active polymers onto particles has been shown to enhance charge transport kinetics, a strategy that could be applied to systems utilizing an this compound framework. nih.govrsc.org Therefore, this compound is a promising building block for designing and studying advanced redox-active polymer systems for next-generation energy storage devices. nsf.gov
Q & A
Q. What are the common laboratory synthesis methods for n-Allyl-n-methylacrylamide, and what are their methodological considerations?
this compound can be synthesized via Friedel-Crafts alkylation of acrylamide with allyl chloride. This method operates at room temperature, requires anhydrous conditions, and uses Lewis acid catalysts (e.g., AlCl₃) to facilitate the reaction. A key advantage is avoiding hazardous reagents like acryloyl chloride, which are common in alternative routes. However, post-reaction purification (e.g., solvent extraction, recrystallization) is critical to remove unreacted monomers and catalyst residues, as impurities can affect polymerization efficiency .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- Chromatography : High-performance liquid chromatography (HPLC-UV) with a detection limit of ~5 µg/L is suitable for quantifying residual monomers in aqueous solutions.
- Mass Spectrometry : GC-MS/MS, combined with derivatization using pentafluorophenyl isothiocyanate, enables detection of adducts at concentrations as low as 0.003 µg/L. This method is ideal for trace analysis in biological or environmental samples but cannot distinguish this compound from acrylamide without prior knowledge of exposure sources .
- Viscosity Measurements : For polymerization studies, viscosity testing at 3–5% aqueous concentrations provides insights into polymer chain length and crosslinking. Higher concentrations (>700 ppm) may lead to unmeasurable viscosity due to gelation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of vapors, which may irritate mucous membranes.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets, as they may spread contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported viscosity data for poly(this compound) at varying concentrations?
Discrepancies in viscosity measurements (e.g., unmeasurable values at >700 ppm) often stem from uncontrolled crosslinking or gelation. To mitigate this:
- Optimize Initiator Ratios : Adjust redox initiators (e.g., ammonium persulfate/TEMED) to control radical generation and polymerization speed.
- Monitor Temperature : Exothermic reactions can accelerate gelation; use cooling baths to maintain ≤25°C.
- Validate with Rheometry : Replace simple viscosity tests with dynamic mechanical analysis (DMA) to characterize gel points and viscoelastic properties .
Q. What are the challenges in distinguishing exposure to this compound from its structural analogs using current biomarker detection methods?
Hemoglobin adduct analysis via GC-MS/MS detects both acrylamide and this compound adducts as a single derivative. To isolate this compound-specific exposure:
- Contextual Metadata : Correlate adduct levels with known use scenarios (e.g., lab synthesis vs. industrial grouting agents).
- Isotope Labeling : Use deuterated this compound as an internal standard to differentiate adducts during MS fragmentation .
Q. How can reaction conditions be optimized to control the degree of polymerization in this compound-based polymers?
- Monomer-to-Water Ratio : Lower concentrations (e.g., 3–5%) favor linear polymer growth, while higher concentrations (>10%) promote branching.
- pH Control : Maintain neutral pH to avoid hydrolysis of the amide group, which can alter reactivity.
- Chain Transfer Agents : Add thioglycolic acid to terminate chain propagation and limit molecular weight variability .
Data Contradiction Analysis
Q. Why do some studies report negligible environmental persistence of this compound, while others highlight bioaccumulation risks?
Discrepancies arise from differences in experimental design:
- Degradation Studies : Aerobic conditions in lab-scale bioreactors show rapid degradation (t₁/₂ < 48 hrs), but anaerobic environments (e.g., sediments) slow this process.
- Bioaccumulation Models : Hydrophobicity (log P ≈ 0.5) suggests low bioaccumulation potential, but metabolites like acrylamide may persist in fatty tissues. Always specify test conditions (e.g., pH, microbial activity) when comparing data .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
